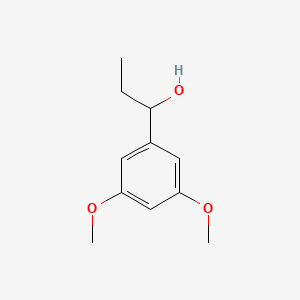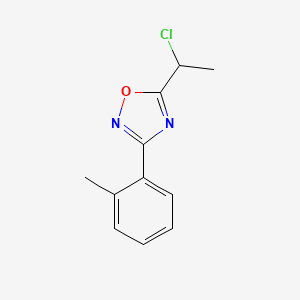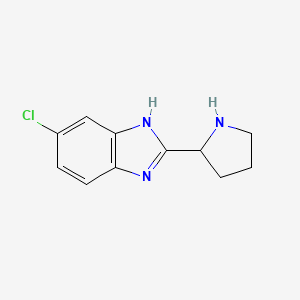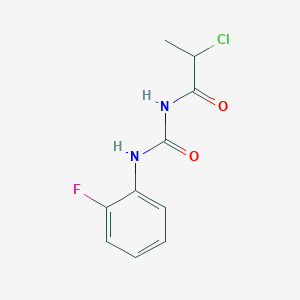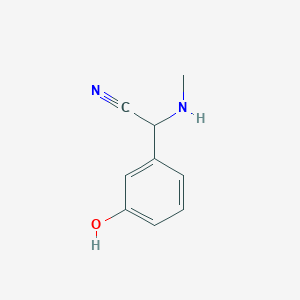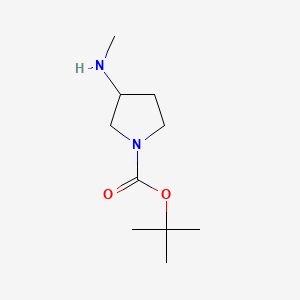
1-Boc-3-甲基氨基吡咯烷
描述
1-Boc-3-methylaminopyrrolidine, also known as tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C10H20N2O2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 1-Boc-3-methylaminopyrrolidine is C10H20N2O2, and it has a molecular weight of 200.28 . The specific molecular structure can be found in various chemical databases .Physical And Chemical Properties Analysis
1-Boc-3-methylaminopyrrolidine has a boiling point of 269 °C, a density of 1.03, and a flash point of 117 °C . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用
1-Boc-3-methylaminopyrrolidine is a chemical compound that is used in various areas of research . Here are some potential applications based on the information available:
-
Dual Protection of Amino Functions
- This compound can be used in the dual protection of amines and amides . This involves adding two Boc-groups to amines and amides, which can facilitate cleavage due to mutual interaction between the two protecting groups on the same nitrogen .
- The methods of application and experimental procedures for this use would involve specific chemical reactions to add the Boc-groups to the amines or amides .
- The outcomes of this application can include improved efficiency in the synthesis of complex molecules .
-
Medicinal Chemistry
- The pyrrolidine ring, which is part of the 1-Boc-3-methylaminopyrrolidine molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The methods of application and experimental procedures in this field would involve the synthesis of new medicinal compounds using 1-Boc-3-methylaminopyrrolidine .
- The outcomes of this application can include the development of new drugs for the treatment of various diseases .
-
Peptide Synthesis
- 1-Boc-3-methylaminopyrrolidine can be used in peptide synthesis . The Boc-group is one of the most commonly used protective groups for amines . It was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
- The methods of application and experimental procedures in this field would involve the synthesis of new peptides using 1-Boc-3-methylaminopyrrolidine .
- The outcomes of this application can include the development of new peptides for various purposes .
-
Protection of Amines and Amides
- This compound can be used for the protection of amines and amides . This involves adding a Boc-group to amines and amides, which can facilitate subsequent reactions .
- The methods of application and experimental procedures for this use would involve specific chemical reactions to add the Boc-group to the amines or amides .
- The outcomes of this application can include improved efficiency in the synthesis of complex molecules .
-
Synthesis of Multifunctional Targets
- Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .
- The methods of application and experimental procedures for this use would involve specific chemical reactions to add the Boc-groups to the amines or amides .
- The outcomes of this application can include improved efficiency in the synthesis of complex molecules .
安全和危害
1-Boc-3-methylaminopyrrolidine is classified as having acute toxicity, both orally (category 3) and to aquatic life (acute category 1) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUCEQDKBKYEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666487 | |
| Record name | tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-methylaminopyrrolidine | |
CAS RN |
454712-26-6 | |
| Record name | tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

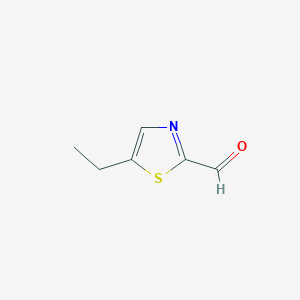
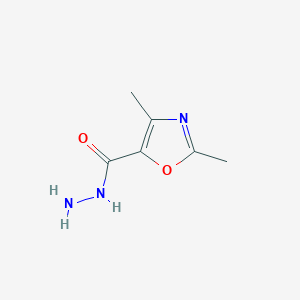
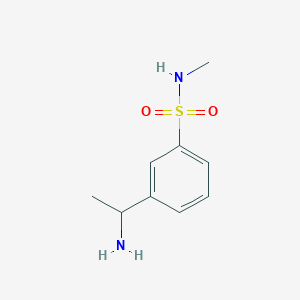
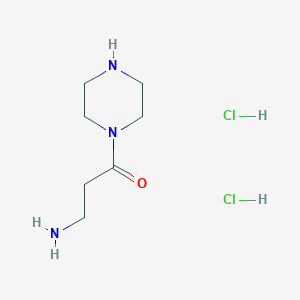
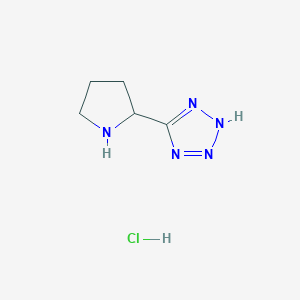

![3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521287.png)
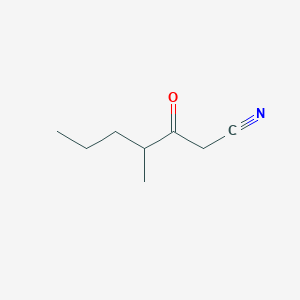
![3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine](/img/structure/B1521291.png)
